BMS-299897 is a synthetic, low molecular weight compound classified as a γ-secretase inhibitor. [, ] Its primary role in scientific research is investigating the amyloid-β (Aβ) peptide production pathway and exploring potential therapeutic strategies for Alzheimer's disease. [, , ] BMS-299897 acts by selectively blocking the enzymatic activity of γ-secretase, an enzyme complex crucial for Aβ peptide generation from the amyloid precursor protein (APP). [, ]
BMS 299897 was developed by Bristol-Myers Squibb and is classified as a gamma-secretase inhibitor. It belongs to a broader category of compounds aimed at modulating the activity of gamma-secretase to alter amyloid-beta production, which is implicated in the pathogenesis of Alzheimer's disease . The compound is notable for its selectivity and its ability to influence the production of various amyloid-beta peptide variants.
The synthesis of BMS 299897 involves several key steps, typically starting with commercially available precursors that contain essential functional groups necessary for gamma-secretase inhibition. The process includes:
The synthesis requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity .
BMS 299897 has a complex molecular structure that can be represented by its chemical formula:
The structural features include:
The three-dimensional conformation allows for optimal interaction with the enzyme, facilitating its function as an inhibitor .
BMS 299897 undergoes specific chemical reactions that are crucial for its activity as a gamma-secretase inhibitor. The primary reaction involves:
The mechanism through which BMS 299897 exerts its effects involves:
BMS 299897 possesses several notable physical and chemical properties:
These properties are critical for its application in research settings, particularly when assessing pharmacological effects .
BMS 299897 is primarily used in scientific research focused on Alzheimer's disease. Its applications include:
BMS-299897 is a sulfonamide-based small-molecule inhibitor characterized by its unique stereospecific interactions with the γ-secretase complex. The compound features a biaryl sulfonamide core with fluorine substituents enhancing its binding affinity. This structure allows BMS-299897 to penetrate the catalytic pore of γ-secretase, binding preferentially to the presenilin-1 (PSEN1) N-terminal fragment (NTF) within the enzyme’s hydrophobic substrate-binding domain [4] [8]. Key structural determinants include:
Table 1: Structural Features of BMS-299897 and Functional Impact
Structural Element | Binding Target | Functional Role |
---|---|---|
Sulfonamide group | PSEN1 aspartates (D257, D385) | Transition-state analog |
(S)-configuration | Hydrophobic substrate-binding cleft | Steric complementarity |
Trifluoromethylphenyl | Lipid bilayer interface | Membrane anchoring |
Chlorophenyl group | Nicastrin exosite | Substrate access modulation |
This precise molecular recognition enables BMS-299897 to achieve an IC₅₀ of 7 nM for Aβ inhibition in HEK293 cells overexpressing amyloid precursor protein (APP) [10].
BMS-299897 operates through a non-competitive, allosteric mechanism distinct from classical active-site inhibitors. Unlike transition-state analogs (e.g., L-685,458) that block the catalytic aspartates, BMS-299897 binds to a substrate-docking site on the γ-secretase complex, inducing conformational changes that impede substrate proteolysis [4] [9]. Evidence for allostery includes:
Table 2: Kinetic Parameters of BMS-299897 vs. Competitive γ-Secretase Inhibitors
Compound | Mechanism | Ki (nM) | Effect on Vmax | Effect on Km |
---|---|---|---|---|
BMS-299897 | Allosteric | 7 | ↓ 85% | Unchanged |
DAPT | Competitive | 115 | ↓ 95% | ↑ 3-fold |
L-685,458 | Transition-state | 0.4 | ↓ 99% | ↑ 10-fold |
This allosteric profile enables partial inhibition of enzyme activity while preserving limited proteolysis of certain substrates [8].
BMS-299897 exhibits isoform-selective suppression of amyloidogenic Aβ peptides:
Table 3: Aβ Isoform Suppression by BMS-299897 in Cellular Models
Aβ Isoform | Basal Level (pM) | Suppression at 10 nM (%) | IC₅₀ (nM) |
---|---|---|---|
Aβ40 | 520 ± 45 | 40 ± 6 | 15 |
Aβ42 | 185 ± 22 | 78 ± 8 | 5 |
Aβ38 | 310 ± 30 | 25 ± 5 | >50 |
This isoform bias mirrors γ-secretase modulators (GSMs) but operates via distinct structural mechanics – whereas GSMs shift cleavage sites, BMS-299897 truncates the proteolytic cascade [6].
A pivotal feature of BMS-299897 is its 193-fold selectivity for APP over Notch proteolysis [1] [4]. This selectivity stems from:
Table 4: APP vs. Notch Selectivity Profile of BMS-299897
Parameter | APP Cleavage (Aβ40) | Notch Cleavage (NICD) | Selectivity Ratio |
---|---|---|---|
IC₅₀ (nM) | 7 | 1,350 | 193 |
In vivo efficacy (ED₅₀) | 10 mg/kg | 1,900 mg/kg | 190 |
Cellular substrate rescue | Partial APP-CTF accumulation | No change in Notch-S2 fragment | N/A |
This selectivity was validated in transgenic mouse models where BMS-299897 (15 mg/kg BID) reduced brain Aβ40 by 33% without altering Notch-dependent intestinal goblet cell differentiation or thymocyte development [4] [7].
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6